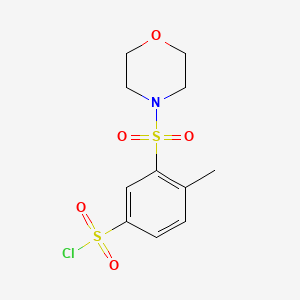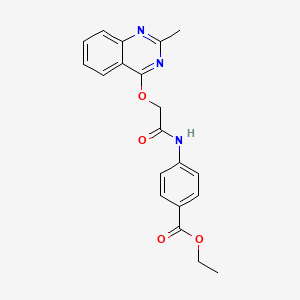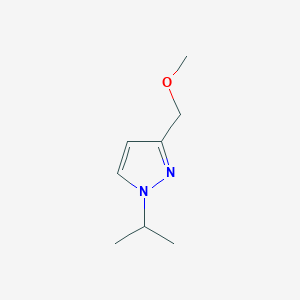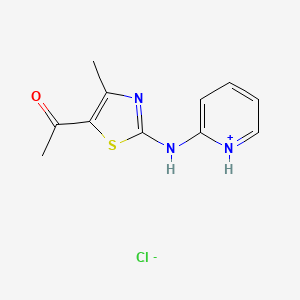
4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Physicochemical Properties
Research has been conducted on the synthesis of morpholinium-based ionic liquids, demonstrating a range of physicochemical properties and biodegradability profiles. These studies highlight the versatility of morpholine derivatives in producing compounds with moderate to low toxicity and potential applications as biomass solvents (Pernak, J., Borucka, N., Walkiewicz, F., Markiewicz, B., Fochtman, P., Stolte, S., Steudte, S., & Stepnowski, P., 2011).
Environmental Applications
Studies on atmospheric particles have identified various amines, including morpholine derivatives, using benzenesulfonyl chloride derivatization. These findings are crucial for understanding the contribution of amines to secondary organic aerosols and their removal mechanisms in urban areas (Liu, F., Bi, X., Zhang, G., Peng, L., Lian, X., Lu, H.-Z., Fu, Y., Wang, X., Peng, P., & Sheng, G., 2017).
Chemical Structure Analysis
Research on triazenes derived from cyclic amines, including morpholine, has utilized vibrational frequencies and visible spectra analysis to study their structures. This approach aids in understanding the chemical behavior and potential applications of such compounds in various fields (Dabbagh, H. A., Teimouri, A., Chermahini, A. N., & Shiasi, R., 2007).
Molecular and Kinetic Studies
Investigations into the molecular-electronic structure and kinetic properties of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers have provided insights into their reactivity. Such studies are foundational for the development of new synthetic methodologies and applications in organic chemistry (Rublova, L., Zarychta, B., Olijnyk, V., & Mykhalichko, B., 2017).
Antiproliferative and Antibacterial Activities
Novel compounds based on the benzenesulfonylguanidine scaffold, modified with morpholine, have shown promising antiproliferative activity against human cancer cell lines. These findings suggest potential therapeutic applications for these derivatives (Pogorzelska, A., Sławiński, J., Kawiak, A., & Jasińska, J., 2017). Additionally, morpholine-derived benzenesulphonamides have been synthesized and evaluated for their antibacterial activity, indicating their potential as antibacterial agents (Ahmed, A., Ugwu, D. I., Simon, O., & Oluwasola, H. O., 2021).
properties
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S2/c1-9-2-3-10(19(12,14)15)8-11(9)20(16,17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFCEWCLVSHJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923816-12-0 |
Source


|
| Record name | 4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2706944.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2706945.png)


![6-Ethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2706949.png)

![7-chloro-N-cyclohexyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2706952.png)





![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B2706963.png)